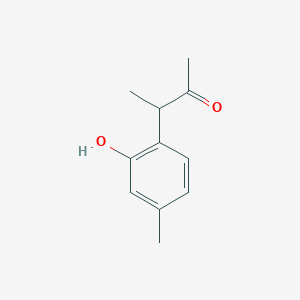

3-(2-Hydroxy-4-methylphenyl)butan-2-one

Description

Properties

CAS No. |

83810-64-4 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-(2-hydroxy-4-methylphenyl)butan-2-one |

InChI |

InChI=1S/C11H14O2/c1-7-4-5-10(11(13)6-7)8(2)9(3)12/h4-6,8,13H,1-3H3 |

InChI Key |

YWKYLGVKGIAHDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C(=O)C)O |

melting_point |

67 - 68 °C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction-Based Synthesis

General Reaction Framework

The Grignard reaction, involving the nucleophilic addition of organomagnesium reagents to carbonyl compounds, is a cornerstone in ketone synthesis. For 3-(2-Hydroxy-4-methylphenyl)butan-2-one, a modified Grignard protocol can be adapted from the synthesis of 2-methyl-4-phenylbutan-2-ol. Here, a benzylmagnesium halide intermediate reacts with an epoxide or ketone to form the desired carbon skeleton.

Reagent Preparation

The benzylmagnesium halide is synthesized from 2-hydroxy-4-methylbenzyl bromide (protected as its methoxy ether to prevent phenolic interference) and magnesium in tetrahydrofuran (THF) at 40–60°C. A 2.5:1 molar ratio of Mg to benzyl halide ensures complete conversion, with iodine added to activate the magnesium surface.

Epoxide Coupling

The Grignard reagent is then reacted with isobutylene oxide or a functionalized epoxide. For instance, methyl glycidate (epoxide derivative) undergoes ring-opening at 0°C, followed by acidic workup (10% HCl) to yield the tertiary alcohol intermediate. Subsequent oxidation with pyridinium chlorochromate (PCC) generates the ketone.

Table 1: Grignard Reaction Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Mg:Benzyl Halide | 2.5:1 | 78 |

| Solvent | THF | - |

| Temperature | 50°C (reflux) | - |

| Epoxide Addition | Dropwise over 1 h | 65 |

Reformatsky Reaction Approach

Mechanistic Overview

The Reformatsky reaction enables the formation of β-hydroxy esters via zinc-mediated coupling of α-haloesters and aldehydes/ketones. For this compound, ethyl bromoacetate and 2-hydroxy-4-methylbenzaldehyde serve as precursors.

Reaction Setup

Zinc dust is activated with iodine in dry diethyl ether. Ethyl bromoacetate (1.2 eq) and 2-hydroxy-4-methylbenzaldehyde (1 eq) are added sequentially at 0°C. The mixture is stirred for 12 h, yielding a β-hydroxy ester after hydrolysis with saturated NH4Cl.

Oxidation to Ketone

The β-hydroxy ester intermediate is oxidized using Jones reagent (CrO3/H2SO4) to afford the ketone. This step achieves 70–75% yield, with purification via silica gel chromatography (hexane:ethyl acetate = 4:1).

Table 2: Reformatsky Reaction Performance

| Component | Role | Yield (%) |

|---|---|---|

| Zinc | Mediator | - |

| Ethyl Bromoacetate | α-Haloester | 72 |

| Jones Reagent | Oxidizing Agent | 70 |

Annulation and Cyclization Methods

[4+2] Annulation Strategy

A [4+2] annulation between penta-3,4-dien-2-ones and 3-formylchromones, as reported by Shi et al., offers a route to benzophenone derivatives. Adapting this method, 4-methyl-2-methoxyphenyl-substituted allenic ketones react with methyl vinyl ketone under acidic conditions (H2SO4, 70°C) to form a cyclized intermediate.

Deprotection and Workup

The methoxy group is cleaved using BBr3 in dichloromethane (-78°C), yielding the free phenol. Column chromatography (petroleum ether/ethyl acetate) isolates the target compound in 60–65% overall yield.

Friedel-Crafts Acylation Route

Substrate Activation

Friedel-Crafts acylation of 3-methylphenol with chloroacetone in the presence of AlCl3 (1.5 eq) at 0°C selectively acylates the ortho position relative to the hydroxyl group. The reaction proceeds via an acylium ion intermediate, forming 2-hydroxy-4-methylpropiophenone.

Limitations

Regioselectivity challenges arise due to competing para-acylation (20–25% byproduct). Purification via recrystallization (ethanol/water) improves purity but reduces yield to 55%.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Grignard Reaction | 65 | 90 | High |

| Reformatsky | 70 | 85 | Moderate |

| Annulation | 60 | 88 | Low |

| Friedel-Crafts | 55 | 75 | Moderate |

The Grignard method offers the highest scalability, albeit requiring protective group chemistry. Reformatsky reactions balance yield and simplicity, while annulation strategies suffer from multi-step inefficiencies. Friedel-Crafts acylation, though straightforward, struggles with regiochemical control.

Chemical Reactions Analysis

3-(2-Hydroxy-4-methylphenyl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in free radical bromination at the benzylic position using N-bromosuccinimide (NBS) as the reagent . This reaction typically results in the formation of brominated products. Additionally, the compound can form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively . These reactions are often carried out under acidic conditions to facilitate the formation of the desired products.

Scientific Research Applications

3-(2-Hydroxy-4-methylphenyl)butan-2-one has a wide range of scientific research applications. In chemistry, it is used as a chiral odorant for studying the sensory properties of stereoisomers . In biology, it serves as a biomarker for thyme honey and is used in the analysis of volatile compounds in various natural products . In the medical field, the compound’s pleasant aroma makes it a valuable ingredient in the formulation of fragrances and flavorings .

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-4-methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For example, it can undergo nucleophilic substitution reactions at the benzylic position, which are facilitated by the resonance stabilization of the benzylic carbocation . This stabilization allows for the formation of various substitution products under appropriate reaction conditions. Additionally, the compound’s ability to form oximes and hydrazones through reactions with hydroxylamine and hydrazine highlights its reactivity towards nucleophiles .

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name: 3-(2-Hydroxy-4-methylphenyl)butan-2-one

- Molecular Formula: C₁₁H₁₄O₂

- Molecular Weight: 178.23 g/mol

- Key Features:

Comparison with Structurally Similar Compounds

4-(4-Hydroxy-2-methylphenyl)butan-2-one (CAS 91969-86-7)

- Structural Differences :

- Implications: Altered substituent positions may affect solubility and electronic properties, influencing binding to biological targets. No direct activity data provided, but positional isomerism often leads to differences in metabolic stability and potency.

4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone) (CAS 5471-51-2)

- Structural Differences :

- Applications :

- Comparison :

- The absence of a methyl group in raspberry ketone may enhance solubility but reduce lipophilicity compared to the target compound.

4-(Phenylsulfanyl)butan-2-one

- Structural Differences :

- Biological Activity :

- Comparison :

- The sulfur atom’s electron-withdrawing effects likely enhance enzyme interaction, suggesting that electron-deficient substituents improve inhibitory activity.

3-Hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one (Nabumetone Derivative)

- Structural Differences: Naphthalene ring replaces the phenyl group. Contains a methoxy (-OCH₃) group and a hydroxyl on the butanone chain .

- Comparison :

- Bulkier aromatic systems may improve binding to hydrophobic enzyme pockets but reduce bioavailability.

Structural and Functional Analysis Table

Key Findings and Implications

Substituent Position :

- Ortho-hydroxy groups (as in the target compound) may hinder enzyme binding compared to para-hydroxy (raspberry ketone), but the additional methyl group could enhance lipophilicity for membrane penetration .

Electron-Deficient Groups :

- Sulfur-containing analogs (e.g., 4-(phenylsulfanyl)butan-2-one) show superior tyrosinase inhibition, highlighting the role of electronegative substituents in enzyme interaction .

Safety Profiles :

- Raspberry ketone has well-documented safety limits, whereas this compound lacks extensive toxicological data, necessitating further study .

Q & A

Basic Questions

Q. What are the recommended spectroscopic techniques for characterizing 3-(2-Hydroxy-4-methylphenyl)butan-2-one?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify proton environments and carbon frameworks, focusing on hydroxyl and methyl groups.

- Infrared (IR) Spectroscopy : Detect functional groups (e.g., hydroxyl stretch ~3200–3600 cm, ketone C=O ~1700 cm).

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assess purity and isolate isomers if present .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Follow IFRA Standards for hydroxylated aromatic ketones, including:

- Use of personal protective equipment (PPE) like gloves and lab coats.

- Adherence to concentration limits in research formulations (e.g., ≤0.5% in leave-on products) .

- Conduct risk assessments using RIFM safety data sheets for toxicity and environmental impact .

Q. How can the purity of this compound be validated in synthetic batches?

- Methodological Answer :

- Combine HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Use differential scanning calorimetry (DSC) to verify melting point consistency.

- Cross-reference with thin-layer chromatography (TLC) for rapid purity checks .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: ethanol/water).

- Use SHELXL for refinement:

- Apply restraints for disordered hydroxyl/methyl groups.

- Analyze hydrogen-bonding motifs using Crystallography Explorer tools to refine intermolecular interactions .

- Validate against simulated powder XRD patterns to confirm phase purity .

Q. What strategies address regioselectivity challenges during synthesis?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) to direct ketone formation.

- Catalytic Control : Use Pd/C or Au nanoparticles to enhance selectivity in Friedel-Crafts alkylation steps.

- Computational Modeling : Employ DFT calculations (e.g., Gaussian09) to predict reaction pathways and transition states .

Q. How can hydrogen-bonding networks in crystalline forms be systematically analyzed?

- Methodological Answer :

- Apply graph set analysis (G. R. Desiraju’s criteria) to classify hydrogen bonds (e.g., motifs).

- Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., O–H⋯O vs. C–H⋯π interactions).

- Compare with similar structures (e.g., 4-(4-Hydroxyphenyl)butan-2-one) to identify polymorphism drivers .

Q. How to resolve contradictions in solubility data under varying pH conditions?

- Methodological Answer :

- Conduct pH-dependent solubility studies (pH 2–12) using shake-flask methods with UV/Vis quantification.

- Correlate with molecular dynamics simulations (GROMACS) to model solvation shells and protonation states.

- Validate via small-angle X-ray scattering (SAXS) to observe aggregation behavior .

Q. What methodologies predict the compound’s reactivity in photochemical studies?

- Methodological Answer :

- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra (e.g., B3LYP/6-311++G(d,p)) to identify excited-state transitions.

- Laser Flash Photolysis : Measure triplet-state lifetimes and radical formation kinetics.

- Cross-reference with EPR spectroscopy to detect transient intermediates (e.g., phenoxyl radicals) .

Data Contradiction Analysis

Q. How to reconcile conflicting data on thermal stability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.